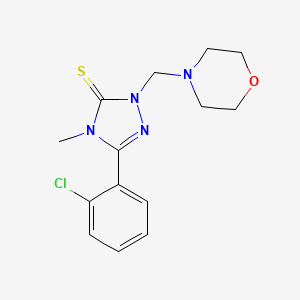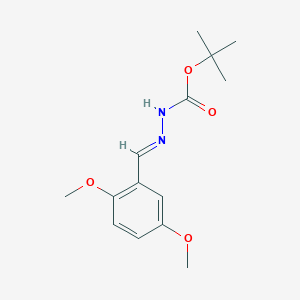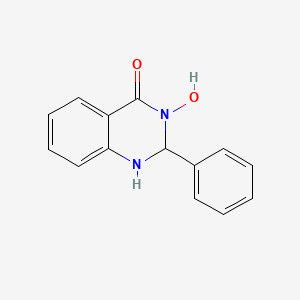![molecular formula C14H10N2O2S2 B11104510 {[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone](/img/structure/B11104510.png)
{[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime is a complex organic compound that features a unique structure combining a benzodithiol core with an oxime and an anilinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime typically involves the reaction of 3H-1,2-benzodithiol-3-one with an anilinocarbonyl oxime precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzodithiol derivatives.
Scientific Research Applications
(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of (3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodithiol core may interact with cellular components, disrupting normal cellular functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2,3]dithiazole: Shares a similar benzodithiol core but differs in the functional groups attached.
Benzimidazole: Contains a similar heterocyclic structure but with nitrogen atoms instead of sulfur.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Another sulfur-containing heterocycle with different substituents .
Uniqueness
(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime is unique due to its combination of a benzodithiol core with an oxime and anilinocarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10N2O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(Z)-1,2-benzodithiol-3-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C14H10N2O2S2/c17-14(15-10-6-2-1-3-7-10)18-16-13-11-8-4-5-9-12(11)19-20-13/h1-9H,(H,15,17)/b16-13- |
InChI Key |
YKKCFLQTXGHKDJ-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3SS2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-(2-{4-oxo-4-[(2,4,6-trimethylphenyl)amino]butanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B11104435.png)
![Ethenyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104448.png)


![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide](/img/structure/B11104489.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11104492.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)

![3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B11104501.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11104515.png)

![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
